
(R)-5,5'-Octamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. The presence of the chiral center allows for the selective formation of enantiomers, making it valuable in the production of pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a brominated biphenyl derivative and a boronic acid.
Introduction of the phosphine groups: The diphenylphosphino groups are introduced via a lithiation reaction followed by the addition of chlorodiphenylphosphine.
Formation of the chiral center: The chiral center is introduced through a resolution process using chiral acids or bases.
Industrial Production Methods
In industrial settings, the production of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of
Propiedades
Fórmula molecular |
C44H42O2P2 |
|---|---|
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
(20-diphenylphosphanyl-7,16-dioxatricyclo[15.3.1.12,6]docosa-1(20),2,4,6(22),17(21),18-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H42O2P2/c1-2-4-18-32-46-36-28-30-44(48(39-23-13-7-14-24-39)40-25-15-8-16-26-40)42(34-36)41-33-35(45-31-17-3-1)27-29-43(41)47(37-19-9-5-10-20-37)38-21-11-6-12-22-38/h5-16,19-30,33-34H,1-4,17-18,31-32H2 |
Clave InChI |
MRKUSOYPWSXNLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
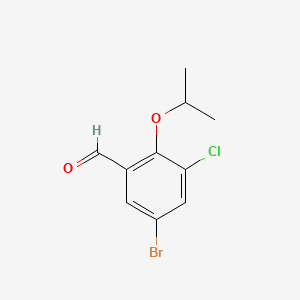
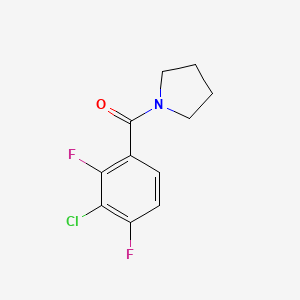
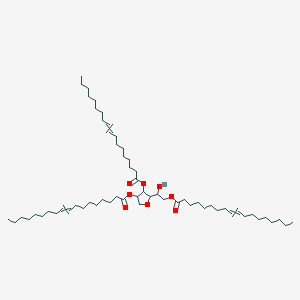
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)

![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)

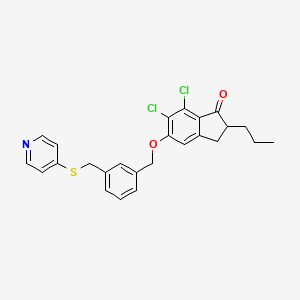
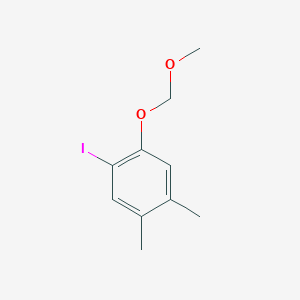

![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)

